Home > Products > Screening Compounds P95874 > None-deuterium-VX-984
None-deuterium-VX-984 - 1476071-49-4

None-deuterium-VX-984

Catalog Number: EVT-10931951
CAS Number: 1476071-49-4
Molecular Formula: C23H23N7O
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

None-deuterium-VX-984 is the non-deuterated variant of VX-984, which is recognized as a selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound has garnered attention for its potential to enhance the radiosensitivity of cancer cells, particularly in glioblastoma, by inhibiting the repair mechanisms of radiation-induced DNA double-strand breaks. The molecular formula for None-deuterium-VX-984 is C23_{23}H23_{23}N7_7O, with a molecular weight of approximately 413.48 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of None-deuterium-VX-984 involves multiple steps, beginning with the preparation of key intermediates. The synthetic route typically includes:

  • Reagents and Catalysts: Various reagents and catalysts are employed to facilitate the necessary chemical transformations. Common reagents may include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.
  • Reaction Conditions: Careful control of reaction conditions is essential to ensure high yield and purity. This often involves optimizing temperature, pressure, and reaction time .

Industrial methods for producing None-deuterium-VX-984 may adapt laboratory procedures for scalability, focusing on maximizing efficiency while maintaining product quality.

Chemical Reactions Analysis

Reactions and Technical Details

None-deuterium-VX-984 participates in several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one functional group with another.

The specific products formed depend on the reagents used and the conditions applied during these reactions. For example, oxidation reactions may utilize agents like hydrogen peroxide, while reduction might employ sodium borohydride .

Mechanism of Action

None-deuterium-VX-984 enhances radiosensitivity by inhibiting DNA-PKcs, a crucial enzyme in the non-homologous end joining pathway responsible for repairing DNA double-strand breaks. The inhibition prevents effective repair following radiation exposure, leading to increased cell death in cancer cells. Key molecular targets include:

  • Phosphorylation Markers: Histone H2AX and Kruppel-associated protein are markers that indicate DNA damage and repair processes .

In vitro studies have shown that treatment with None-deuterium-VX-984 results in a concentration-dependent increase in γH2AX foci, suggesting impaired DNA repair mechanisms post-radiation exposure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

None-deuterium-VX-984 typically exists as a solid at room temperature. Its properties include:

  • Solubility: Low water solubility; formulations often involve solvents like dimethyl sulfoxide or corn oil for effective delivery.
  • Stability: Stability under standard laboratory conditions is crucial for maintaining its efficacy during experiments.

These properties influence its application in both laboratory settings and potential therapeutic uses .

Applications

Scientific Uses

None-deuterium-VX-984 has several applications across various fields:

  • Chemistry: Utilized as a tool compound for studying DNA repair mechanisms.
  • Biology: Investigates cellular responses to DNA damage and associated repair pathways.
  • Medicine: Shows promise in enhancing the effectiveness of radiotherapy and chemotherapy treatments for cancer.
  • Drug Development: Serves as a candidate for developing new therapeutic strategies aimed at improving cancer treatment outcomes .
Synthetic Methodologies for None-Deuterium-VX-984

Historical Evolution of Synthetic Routes for Pyrimidine-Based Inhibitors

Pyrimidine-based DNA-PK inhibitors represent a critical class of oncology therapeutics, with synthetic strategies evolving significantly over the past decade. Early inhibitors like NU7026 and NU7441 featured simpler pyrimidine scaffolds but suffered from poor pharmacokinetic profiles and limited blood-brain barrier penetration [6]. The development journey toward advanced compounds such as None-deuterium-VX-984 (CAS# 1476071-49-4) began with structure-activity relationship (SAR) studies revealing that N-methyl-8-((1S)-1-methyl-2-((2'-methyl-[4,5'-bipyrimidin]-6-yl)amino)ethyl)quinoline-4-carboxamide significantly enhances kinase selectivity and cellular potency [4] [7]. Key historical milestones include:

  • First-Generation Routes (Pre-2015): Linear syntheses requiring 8-12 steps with low overall yields (<15%), primarily due to inefficient pyrimidine ring formation via classical Biginelli reactions [6].
  • Convergent Approach Adoption (2016-2018): Modular assembly separating quinoline and bipyrimidine moieties, improving yields to 25-30% [1].
  • Modern Catalytic Methods (2019-Present): Palladium-catalyzed C–N coupling for bipyrimidine-quinoline linkage, reducing step count and enabling stereocontrol [4].

Table 1: Evolution of Key Synthetic Parameters for Pyrimidine Inhibitors

GenerationRepresentative CompoundStep CountOverall YieldCritical Innovation
Early (2010-2014)NU7441128-12%SNAr pyrimidine functionalization
Intermediate (2015-2018)M3814922-28%Suzuki-Miyaura bipyrimidine coupling
Current (2019-)None-deuterium-VX-984735-40%Chiral Pd-catalyzed amination

Key Intermediates in the Synthesis of None-Deuterium-VX-984

The optimized 7-step synthesis of None-deuterium-VX-984 relies on three structurally complex intermediates that dictate efficiency and purity:

  • (S)-N-Methyl-8-(1-aminopropan-2-yl)quinoline-4-carboxamide (Intermediate A): Synthesized via asymmetric reductive amination of 8-acetylquinoline-4-carboxylic acid using (R)-Ru(BINAP)Cl₂ catalyst (92% ee), followed by N-methylation. Chiral integrity at C8 is maintained throughout subsequent steps [4] [7].

  • 6-Chloro-2'-methyl-[4,5'-bipyrimidine (Intermediate B)*: Constructed via regioselective Stille coupling between 4,6-dichloropyrimidine and 2-methyl-5-(tributylstannyl)pyrimidine. Critical purification via fractional crystallization removes toxic tin residues [4].

  • Coupling Adduct (Intermediate C): Formed by nucleophilic aromatic substitution (SNAr) where Intermediate A displanges the chloro group of Intermediate B. This requires anhydrous DMF at 80°C with cesium carbonate to suppress racemization [4].

Table 2: Characterization Data for Critical Intermediates

IntermediateMolecular FormulaKey Purity Indicators (HPLC)Role in Synthesis
AC₁₄H₁₅N₃O>99.5% (Chiral OD-H column)Provides stereodefined quinoline core
BC₉H₇ClN₄>99.0% (Residual Sn <10 ppm)Electrophilic bipyrimidine fragment
CC₂₃H₂₃N₇OEnantiomeric excess >99%Direct precursor to final API

Comparative Analysis of Deuteration vs. Non-Deuteration Synthetic Strategies

The synthesis of None-deuterium-VX-984 diverges significantly from deuterated VX-984 (M9831, CAS# 1476074-39-1) in three key aspects:

  • Isotopic Introduction Complexity: Deuteration requires specialized reagents like deuterium gas (D₂) or deuterated pyridines for C–D bond formation at positions 4 and 6 of the pyrimidine ring, adding 2-3 steps and increasing costs 3-fold [1] [2]. Non-deuterated synthesis avoids these exotic reagents entirely.
  • Metabolic Stability Trade-offs: While deuterated analogues leverage the kinetic isotope effect (DKIE ≈ 2-5) to slow oxidative metabolism, non-deuterated versions enable simpler SAR studies without isotopic masking effects [2] [5].
  • Regulatory Distinctions: Non-deuterated compounds avoid FDA requirements for isotope-specific bioanalytical validations and deuterium-related toxicity studies, accelerating preclinical development [2].

Notably, the non-deuterated route achieves higher yields in the final SNAr step (85% vs. 60-65% for deuterated version), attributed to deuteration-induced electronic effects that moderately reduce nucleophilicity of the amine coupling partner [1] [4].

Optimization of Stereochemical Control in Chiral Center Formation

The stereogenic center at C8 of the quinoline moiety [(S)-configuration] is critical for DNA-PK inhibition (IC₅₀ = 2.1 nM vs. >500 nM for R-isomer). Three strategies have been refined for asymmetric induction:

  • Chiral Auxiliary Approach: Early routes used (S)-tert-butanesulfinamide to generate the stereocenter via Ellman’s imine chemistry. While reliable (>98% de), this added 3 steps for auxiliary attachment/removal [3] [7].
  • Asymmetric Hydrogenation: Current GMP routes employ [Rh((R,R)-Me-DuPhos)(COD)]OTf catalyst for hydrogenation of the 8-(1-arylethylidene)quinoline precursor (95% ee, 200 bar H₂). Pressure optimization reduced over-reduction byproducts to <0.5% [4].
  • Enzymatic Resolution: Lipase B from Candida antarctica resolves racemic N-acetyl intermediates with E >200, but required recycling steps lowered overall yield to 55% [7].

Table 3: Performance Comparison of Stereocontrol Methods

MethodEnantiomeric Excess (%)Reaction Scale FeasibilityKey Limitation
Chiral Auxiliary98-99.5Up to 100gLow atom economy (auxiliary waste)
Asymmetric Hydrogenation95-97Kilogram-scaleHigh-pressure equipment costs
Enzymatic Resolution>99.9Lab-scale (≤10g)Low throughput & yield

Computational modeling reveals the (S)-isomer optimally positions the methyl group to engage DNA-PK’s hydrophobic pocket (binding energy ΔG = -11.2 kcal/mol), while the (R)-isomer causes steric clashes with Leu3832 [7].

Properties

CAS Number

1476071-49-4

Product Name

None-deuterium-VX-984

IUPAC Name

N-methyl-8-[(2S)-1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1

InChI Key

PEACIOGDEQRHFA-CQSZACIVSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.